5-(1-Methyl-1H-imidazol-5-yl)-1H-1,2,4-triazole
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Overview
Description
5-(1-Methyl-1H-imidazol-5-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings These structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-5-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylimidazole with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-imidazol-5-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are usually carried out in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with new functional groups attached to the imidazole or triazole rings .
Scientific Research Applications
5-(1-Methyl-1H-imidazol-5-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-imidazol-5-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with similar imidazole structure but lacking the triazole ring.
1,2,4-Triazole: Contains the triazole ring but lacks the imidazole moiety.
1-Methyl-1H-imidazol-5-yl)methanamine: Another related compound with a different functional group attached to the imidazole ring
Uniqueness
5-(1-Methyl-1H-imidazol-5-yl)-1H-1,2,4-triazole is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7N5 |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-(3-methylimidazol-4-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7N5/c1-11-4-7-2-5(11)6-8-3-9-10-6/h2-4H,1H3,(H,8,9,10) |
InChI Key |
GBFUZHGEOSIXES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NC=NN2 |
Origin of Product |
United States |
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